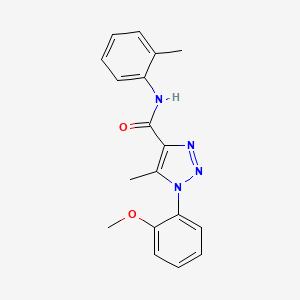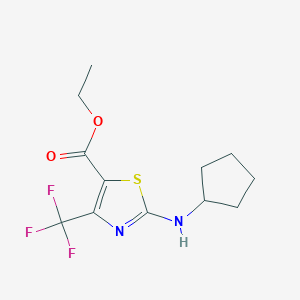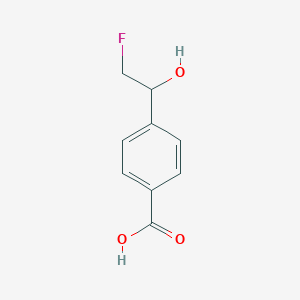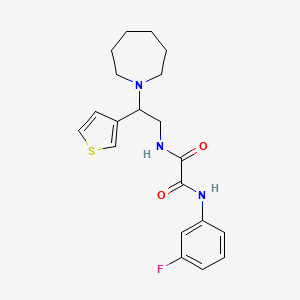
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O2S and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Azepane derivatives and fluorophenyl groups have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds are significant for their potential applications in treating depression and emesis. An example includes an orally active, water-soluble NK1 receptor antagonist that showed high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, demonstrating the relevance of azepane and fluorophenyl functionalities in medicinal chemistry (Harrison et al., 2001).
Synthesis of N-Heterocycles
Compounds incorporating azepane and thiophene moieties are utilized in the synthesis of N-heterocycles, including azepines and oxazepines, indicating their utility in creating complex molecules with potential pharmacological applications. This synthesis process is notable for its moderate to excellent yields and high levels of regio- and diastereoselectivity, showcasing the versatility of these chemical structures in organic synthesis (Matlock et al., 2015).
Fluorescence Modulation for Metal Ion Sensing
The attachment of fluorophore groups to molecules similar to the subject compound has been researched for the modulation of fluorescence signaling, useful in detecting metal ions. This application is critical in developing sensors and probes for metal ion detection in various environmental and biological contexts (Bag & Bharadwaj, 2004).
PKB Inhibitors for Cancer Research
Azepane derivatives are also investigated for their potential as protein kinase B (PKB) inhibitors, with applications in cancer research. Structural optimization studies have yielded compounds with high inhibitory activity against PKB, indicating the potential of such structures in developing cancer therapeutics (Breitenlechner et al., 2004).
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-16-6-5-7-17(12-16)23-20(26)19(25)22-13-18(15-8-11-27-14-15)24-9-3-1-2-4-10-24/h5-8,11-12,14,18H,1-4,9-10,13H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXUZOBOARPVID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)
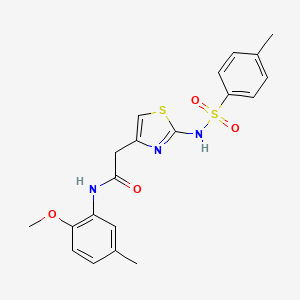
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)
![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)
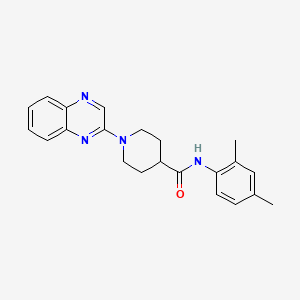
![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)
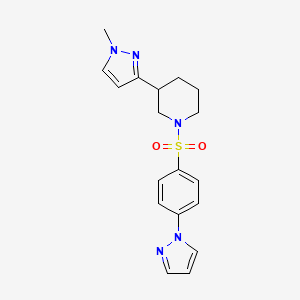
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2410209.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2410210.png)
![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2410211.png)

